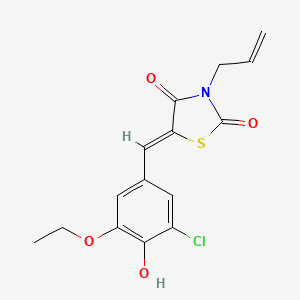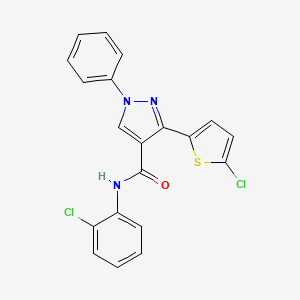![molecular formula C20H17Cl2NO5 B3517924 5-[(2,4-dichlorophenoxy)methyl]-N-(2,5-dimethoxyphenyl)furan-2-carboxamide](/img/structure/B3517924.png)
5-[(2,4-dichlorophenoxy)methyl]-N-(2,5-dimethoxyphenyl)furan-2-carboxamide
Übersicht
Beschreibung
5-[(2,4-dichlorophenoxy)methyl]-N-(2,5-dimethoxyphenyl)furan-2-carboxamide is a synthetic organic compound belonging to the class of furan derivatives Furan derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-[(2,4-dichlorophenoxy)methyl]-N-(2,5-dimethoxyphenyl)furan-2-carboxamide typically involves the following steps:
Formation of the furan ring: The furan ring can be synthesized through various methods, including the Paal-Knorr synthesis, which involves the cyclization of 1,4-dicarbonyl compounds in the presence of an acid catalyst.
Introduction of the 2,4-dichlorophenoxy group: This step involves the nucleophilic substitution reaction of 2,4-dichlorophenol with an appropriate alkylating agent to form the 2,4-dichlorophenoxy group.
Attachment of the 2,5-dimethoxyphenyl group: This step involves the coupling of the 2,5-dimethoxyphenyl group to the furan ring through a suitable coupling reaction, such as the Suzuki-Miyaura coupling.
Formation of the carboxamide group:
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as chromatography and crystallization.
Analyse Chemischer Reaktionen
Types of Reactions
5-[(2,4-dichlorophenoxy)methyl]-N-(2,5-dimethoxyphenyl)furan-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.
Reduction: The compound can be reduced to form dihydrofuran derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the 2,4-dichlorophenoxy group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Substitution: Common nucleophiles include amines, thiols, and alkoxides.
Major Products
Oxidation: Furan-2,3-dione derivatives.
Reduction: Dihydrofuran derivatives.
Substitution: Substituted furan derivatives with various functional groups.
Wissenschaftliche Forschungsanwendungen
5-[(2,4-dichlorophenoxy)methyl]-N-(2,5-dimethoxyphenyl)furan-2-carboxamide has several scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential as an antimicrobial, anti-inflammatory, and anticancer agent.
Biological Research: It is used as a tool compound to study various biological pathways and mechanisms.
Chemical Synthesis: The compound serves as an intermediate in the synthesis of more complex molecules.
Pharmaceutical Industry: It is explored for its potential use in the development of new therapeutic agents.
Wirkmechanismus
The mechanism of action of 5-[(2,4-dichlorophenoxy)methyl]-N-(2,5-dimethoxyphenyl)furan-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects through the following mechanisms:
Inhibition of Enzymes: The compound may inhibit specific enzymes involved in disease pathways, leading to therapeutic effects.
Modulation of Receptors: The compound may bind to and modulate the activity of specific receptors, affecting cellular signaling pathways.
Induction of Apoptosis: The compound may induce programmed cell death (apoptosis) in cancer cells, leading to its potential use as an anticancer agent.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
5-[(2,4-dichlorophenoxy)methyl]-N-(3,5-dimethoxyphenyl)furan-2-carboxamide: A similar compound with a different substitution pattern on the phenyl ring.
5-[(2,4-dichlorophenoxy)methyl]-N-(2,4-dimethoxyphenyl)furan-2-carboxamide: Another similar compound with a different substitution pattern on the phenyl ring.
5-[(2,4-dichlorophenoxy)methyl]-N-(2,3-dimethoxyphenyl)furan-2-carboxamide: A similar compound with a different substitution pattern on the phenyl ring.
Uniqueness
5-[(2,4-dichlorophenoxy)methyl]-N-(2,5-dimethoxyphenyl)furan-2-carboxamide is unique due to its specific substitution pattern, which may confer distinct biological activities and chemical reactivity compared to other similar compounds. The presence of both the 2,4-dichlorophenoxy and 2,5-dimethoxyphenyl groups may enhance its therapeutic potential and selectivity for specific molecular targets.
Eigenschaften
IUPAC Name |
5-[(2,4-dichlorophenoxy)methyl]-N-(2,5-dimethoxyphenyl)furan-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17Cl2NO5/c1-25-13-4-7-18(26-2)16(10-13)23-20(24)19-8-5-14(28-19)11-27-17-6-3-12(21)9-15(17)22/h3-10H,11H2,1-2H3,(H,23,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YWPWNSBFSFNLAW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)NC(=O)C2=CC=C(O2)COC3=C(C=C(C=C3)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17Cl2NO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


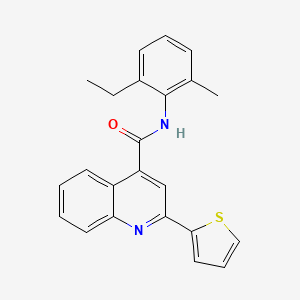
![2-[[5-(benzylsulfanylmethyl)-4-methyl-1,2,4-triazol-3-yl]sulfanyl]-N-(2,5-dimethylphenyl)acetamide](/img/structure/B3517843.png)
![1-[(2-bromo-4-chlorophenoxy)acetyl]-4-(4-methoxyphenyl)piperazine](/img/structure/B3517845.png)
![1-(4-chlorophenyl)-4-[3-(4-nitrophenyl)acryloyl]piperazine](/img/structure/B3517852.png)
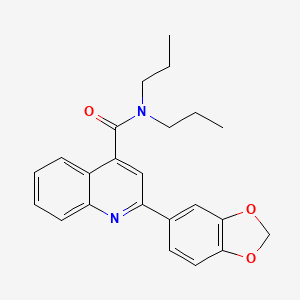
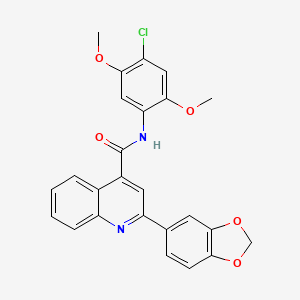
![1-[(4-bromo-2-chlorophenoxy)acetyl]-4-(3-chlorophenyl)piperazine](/img/structure/B3517863.png)
![ethyl [(3-benzyl-6-iodo-4-oxo-3,4-dihydro-2-quinazolinyl)thio]acetate](/img/structure/B3517881.png)
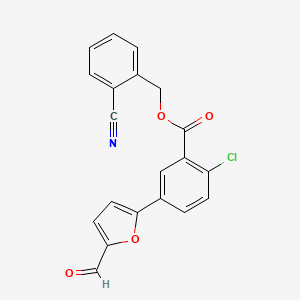
![N~1~-(3-chloro-4-methoxyphenyl)-N~2~-(2-methoxyphenyl)-N~2~-[(4-methoxyphenyl)sulfonyl]glycinamide](/img/structure/B3517898.png)
![ethyl 2-[(2,4-dimethylbenzoyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B3517900.png)
![1-[(4-bromo-3-methylphenoxy)acetyl]-4-(4-methoxyphenyl)piperazine](/img/structure/B3517910.png)
